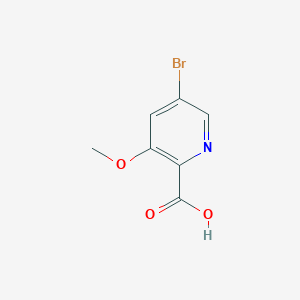

5-Bromo-3-methoxypicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZGSGCVSZCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673899 | |

| Record name | 5-Bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-66-9 | |

| Record name | 5-Bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid

CAS Number: 1142191-66-9

This technical guide provides a comprehensive overview of 5-Bromo-3-methoxypicolinic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical properties, a plausible synthetic route with a detailed experimental protocol, analytical characterization methods, and its potential applications, underpinned by scientific principles and references to authoritative sources.

Introduction and Significance

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.[1] Picolinic acids and their derivatives are known to be important scaffolds in the development of therapeutic agents and agrochemicals.[2] The specific substitution pattern of this molecule suggests its potential utility in creating compounds that can interact with biological targets through various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 1142191-66-9 | [3][4][5][6][7] |

| Molecular Formula | C₇H₆BrNO₃ | [3][6][8] |

| Molecular Weight | 232.03 g/mol | [3][6][8] |

| IUPAC Name | 5-bromo-3-methoxy-2-pyridinecarboxylic acid | |

| Appearance | Solid (typically light brown to yellow) | [1] |

| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | |

| Density (Predicted) | 1.713 ± 0.06 g/cm³ | [9] |

| Purity | Typically ≥95% | [1][6] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis involves the electrophilic bromination of the 3-methoxypicolinic acid backbone. The methoxy group is an ortho-, para-director; however, the pyridine nitrogen and the carboxylic acid are deactivating groups. The position para to the methoxy group (C5) is the most likely site for bromination.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a guideline based on general procedures for the bromination of aromatic compounds.[10] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Electrophilic Bromination of 3-Methoxypicolinic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxypicolinic acid (1.0 eq.) in concentrated sulfuric acid at 0°C (ice bath).

-

Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq.) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C. The use of a strong acid like sulfuric acid is crucial for activating the aromatic ring towards electrophilic substitution.[10]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not widely published, the expected data can be predicted based on its structure.

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The aromatic protons will likely appear as doublets in the downfield region (δ 7.5-8.5 ppm). The methoxy protons will appear as a singlet around δ 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, likely further downfield. |

| ¹³C NMR | The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 165-175 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be observed around δ 55-60 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid in the range of 2500-3300 cm⁻¹.[11][12] A sharp C=O stretching vibration for the carbonyl group will be present around 1700-1730 cm⁻¹.[11][12] C-O stretching for the methoxy group and the carboxylic acid will be observed in the fingerprint region (1000-1300 cm⁻¹).[11][12] Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[13][14] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or bromine. |

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its structural features make it an attractive starting material for the development of novel compounds in the following areas:

-

Drug Discovery: Substituted picolinic acids are core structures in many pharmaceutical compounds. The bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and modulate the pharmacological properties of the final molecule.

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. This compound can serve as a building block for the synthesis of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: The pyridine ring can act as a ligand for metal complexes, and the functional groups on the ring can be used to tune the electronic and photophysical properties of these materials.

While specific examples of blockbuster drugs or widely used agrochemicals directly synthesized from this compound are not prominent in the public domain, its presence in the catalogs of numerous chemical suppliers indicates its utility in early-stage research and discovery programs.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: It is classified as an irritant.[3][7] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

Conclusion

This compound, with its unique combination of functional groups, is a valuable and versatile building block for synthetic chemists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in their efforts to discover and develop new molecules with significant scientific and commercial potential.

References

-

Amerigo Scientific. This compound. [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

-

PubChem. 5-Bromo-3-hydroxypicolinic acid. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

The Organic Chemistry Tutor. Fragmentation in Mass Spectrometry. [Link]

-

Doroshenko, A. O., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 86(4), 634-641. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 363. [Link]

- Google Patents.

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]

Sources

- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. This compound(1142191-66-9) 1H NMR [m.chemicalbook.com]

- 6. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. echemi.com [echemi.com]

- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

A Technical Guide to 5-Bromo-3-methoxypicolinic Acid: A Key Intermediate in Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Picolinic Acid Scaffold

5-Bromo-3-methoxypicolinic acid (CAS No: 1142191-66-9) is a substituted pyridine derivative that has emerged as a valuable building block in the fields of pharmaceutical and agrochemical research.[1][2] Its strategic importance lies in the unique arrangement of its functional groups: a picolinic acid core, a methoxy group, and a bromine atom. This combination provides a versatile platform for synthetic chemists to develop novel, high-value molecules.

The picolinic acid motif itself is a well-established "privileged" structure in medicinal chemistry, known for its ability to act as a bidentate chelating agent and its presence in numerous FDA-approved drugs.[3][4] The methoxy group modifies the electronic properties of the pyridine ring, while the bromine atom serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.[3] This guide provides an in-depth analysis of the compound's properties, a proposed synthetic pathway based on established chemical principles, its applications, and essential safety information.

Section 1: Physicochemical and Structural Properties

The precise characterization of this compound is fundamental to its application in reproducible and scalable synthetic chemistry. The compound is typically a light brown to yellow solid at room temperature.[1] Its key molecular and physical properties are summarized in the table below, compiled from leading chemical suppliers.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 232.03 g/mol | [3][5] |

| Molecular Formula | C₇H₆BrNO₃ | [3][5] |

| CAS Number | 1142191-66-9 | [3][5] |

| IUPAC Name | 5-bromo-3-methoxypyridine-2-carboxylic acid | [4] |

| Appearance | Light brown to yellow solid | [1] |

| Boiling Point (Predicted) | 333.8 ± 42.0 °C at 760 mmHg | [4] |

| Canonical SMILES | COC1=C(C(=O)O)N=CC(=C1)Br | [3] |

| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N | [3][4] |

| Purity (Typical) | ≥95% | [1][5] |

Molecular Structure Visualization

The structural arrangement of this compound is key to its reactivity. The carboxylic acid and nitrogen atom of the pyridine ring can act as a chelating unit, while the bromine at the 5-position is available for reactions like Suzuki or Sonogashira couplings.

Section 2: Proposed Synthesis Pathway and Experimental Considerations

This approach is rooted in the known reactivity of pyridine systems and demonstrates a common strategy for building complex, functionalized heterocyclic molecules.

Proposed Multi-Step Synthesis Workflow

Detailed Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology based on analogous transformations.[6] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

-

System Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add anhydrous methanol (1.1 equivalents) dropwise. Causality: This generates sodium methoxide in situ. Careful addition is required to control hydrogen gas evolution.

-

Reaction: After gas evolution ceases, add 3,5-dibromopyridine (1.0 equivalent) to the mixture.

-

Heating: Heat the reaction mixture to 70-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[6] Trustworthiness: TLC monitoring ensures the reaction goes to completion and prevents unnecessary heating that could lead to side products.

-

Work-up: Cool the mixture to room temperature, and carefully quench by pouring it into an ice-water mixture.

-

Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Directed ortho-Metalation and Carboxylation

-

System Setup: Dissolve the purified 3-Bromo-5-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

Metalation: Slowly add n-Butyllithium (n-BuLi, ~1.1 equivalents) dropwise, maintaining the temperature at -78°C. The methoxy group at the 3-position directs the lithium to the 2-position. Stir for 1-2 hours at this temperature.

-

Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice in excess. Causality: The aryllithium species is a strong nucleophile that readily attacks the electrophilic carbon of CO₂ to form the carboxylate salt.

-

Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

-

Purification: Acidify the aqueous layer with 1M HCl to a pH of ~4 to protonate the carboxylate, causing the product to precipitate.[1] Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Section 3: Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile intermediate. Its structure is primed for modification, making it a cornerstone for building libraries of novel compounds for screening.

Role in the Drug Discovery Pipeline

The bromine atom is the key to diversification. It serves as a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[3] This allows for the systematic introduction of a wide range of aryl, alkyl, alkynyl, and amino groups, which is a foundational strategy in lead optimization.

-

Enzyme Inhibitors: Picolinic acid derivatives have been successfully developed as potent enzyme inhibitors, with candidates advancing to clinical trials for conditions like Alzheimer's disease.[4]

-

Receptor Antagonists: The pyridine scaffold is central to molecules targeting critical receptors. For example, related brominated picolinic acids are precursors to potent dopamine and serotonin receptor antagonists.[7]

-

Anticancer & Antimicrobial Agents: Brominated heterocycles are explored for their potential in developing anticancer and antimicrobial drugs.[2]

Applications in Agrochemicals

The same synthetic versatility is leveraged in the agrochemical industry. Picolinic acids are a notable class of synthetic auxin herbicides.[2] By using this compound as a scaffold, chemists can develop new herbicides or pesticides with improved efficacy, selectivity, and environmental profiles.[1]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and under an inert gas to prevent degradation.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Available at: [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed, National Library of Medicine. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. (n.d.). A kind of method of preparing picolinic acid.

- Google Patents. (n.d.). Process for the production of new picolinic acid derivatives.

-

AdooQ Bioscience. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 1142191-66-9 [sigmaaldrich.com]

- 5. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]

- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-3-methoxypicolinic acid structure

An In-Depth Technical Guide to 5-Bromo-3-methoxypicolinic Acid: Structure, Synthesis, and Applications

Executive Summary

This compound is a halogenated and methoxy-substituted pyridinecarboxylic acid derivative that has emerged as a crucial building block in modern synthetic chemistry. Its unique arrangement of functional groups—a carboxylic acid, a methoxy group, and a bromine atom on a pyridine core—provides a versatile platform for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, offers a detailed examination of its molecular structure, discusses the strategic logic behind its synthesis, outlines its significant applications, particularly in the development of novel therapeutics, and provides essential safety and handling information. The inherent reactivity and functionality of this molecule make it an invaluable intermediate for creating targeted agents in medicinal and agrochemical research.[1][2]

Core Molecular Identity and Physicochemical Properties

The foundation of utilizing any chemical intermediate effectively lies in a precise understanding of its identity and physical characteristics. This section delineates the fundamental properties of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is critical for sourcing, regulatory compliance, and scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-bromo-3-methoxy-2-pyridinecarboxylic acid | [3] |

| Synonyms | This compound, 5-bromo-3-methoxypyridine-2-carboxylic acid | [4] |

| CAS Number | 1142191-66-9 | [3][5][6] |

| Molecular Formula | C₇H₆BrNO₃ | [5][6] |

| SMILES | BrC1=CN=C(C(O)=O)C(OC)=C1 | [5] |

| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N | [3][5] |

| MDL Number | MFCD11857696 | [5] |

Structural Elucidation

The structure of this compound is defined by a pyridine ring substituted at three key positions. Understanding this arrangement is paramount to predicting its reactivity.

-

Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom acts as an electron-withdrawing group, influencing the electron density of the ring and the reactivity of its substituents.

-

Position 2 (α-position): A carboxylic acid group (-COOH). Its proximity to the ring nitrogen enhances its acidity compared to benzoic acid. This group is a primary site for reactions like esterification and amidation.

-

Position 3: A methoxy group (-OCH₃). This is an electron-donating group through resonance but slightly electron-withdrawing through induction. It influences the regioselectivity of further electrophilic substitution reactions.

-

Position 5: A bromine atom (-Br). As a halogen, it serves as another electron-withdrawing group and, critically, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

Physicochemical Data Summary

The physical properties of the compound are essential for experimental design, including solvent selection and purification methods. The data below is a combination of reported and predicted values.

| Property | Value | Source(s) |

| Molecular Weight | 232.03 g/mol | [5][6] |

| Physical Form | Solid; may appear as a light brown to yellow solid | [1][3] |

| Boiling Point | 333.8 ± 42.0 °C (Predicted at 760 mmHg) | [3] |

| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically available at ≥95% | [1][6] |

The Chemistry of this compound

As a highly functionalized heterocycle, the synthesis of this compound requires a strategic approach. Its chemical behavior is dictated by the interplay of its three distinct functional groups.

Principles of Synthesis: A Strategic Overview

-

Nucleophilic Aromatic Substitution (SNAr): Pyridine rings, especially when substituted with electron-withdrawing groups or halogens, are susceptible to nucleophilic attack. Syntheses often start with di-halogenated pyridines, where a nucleophile like sodium methoxide can selectively displace one halogen over another based on reaction conditions (solvent, temperature).[7][8][9]

-

Directed Ortho-Metalation (DoM): Existing substituents can direct metallation (e.g., lithiation) to an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophile like CO₂ to install a carboxylic acid group.

-

Halogenation: The introduction of bromine is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS), often in the presence of a strong acid.[8][10]

A plausible retrosynthetic analysis would involve disconnecting the molecule at the C-Br and C-COOH bonds, suggesting a methoxy-substituted pyridine as a key intermediate.

Representative Synthetic Workflow

The following is a representative, field-proven workflow illustrating the logical steps that could be employed to synthesize this compound, based on established pyridine chemistry.

Causality Behind Experimental Choices:

-

Step 1: Starting with a commercially available, differentially substituted pyridine (e.g., 2,5-dibromo-3-hydroxypyridine) allows for regioselective functionalization. The hydroxyl group is more acidic and can be selectively methylated.

-

Step 2: Methylation of the hydroxyl group is a standard transformation. Using a base like sodium hydride (NaH) ensures complete deprotonation to the alkoxide, which then acts as a potent nucleophile to react with methyl iodide.

-

Step 3: The introduction of the carboxylic acid at the 2-position can be achieved via a halogen-metal exchange followed by carboxylation. The bromine at the 2-position is typically more reactive towards lithiation than the one at the 5-position. Quenching with dry ice (solid CO₂) is a classic method for installing a -COOH group.

-

Step 4: A final hydrolysis step under basic or acidic conditions converts the carboxylate salt formed in Step 3 into the final carboxylic acid product.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

Role as a Key Building Block in Drug Discovery

The compound is primarily utilized as a scaffold in the synthesis of pharmacologically active molecules.[1] The carboxylic acid is readily converted to amides, esters, or other derivatives to modulate properties like solubility, cell permeability, and target binding. The bromine atom is a linchpin for late-stage diversification, enabling the introduction of various substituents via metal-catalyzed cross-coupling reactions to explore the structure-activity relationship (SAR) of a lead compound.

Case Study: Precursor to Dopamine D2/D3 and 5-HT3 Receptor Antagonists

Authoritative research highlights the use of a closely related analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as the core acidic moiety for a potent antagonist of dopamine (D₂/D₃) and serotonin (5-HT₃) receptors.[7][8] Molecules with this profile have significant therapeutic potential as broad-spectrum antiemetic agents.[8] The synthesis of these complex final molecules involves an amide coupling reaction at the carboxylic acid of the picolinic acid core.[8] This underscores the strategic importance of intermediates like this compound in constructing the central pharmacophore of sophisticated drug candidates.

Applications in Agrochemicals

Beyond pharmaceuticals, this building block is valuable in agricultural chemistry.[2] The picolinic acid scaffold is present in several commercial herbicides. The functional groups on this compound allow for the synthesis of novel derivatives that can be screened for activity as herbicides, pesticides, or fungicides, potentially leading to products with improved efficacy and selectivity.[1][2]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant and requires careful handling.

Hazard Identification

The compound's safety profile is summarized below based on Globally Harmonized System (GHS) classifications.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 | [3][4] |

Recommended Handling and Personal Protective Equipment (PPE)

Given the hazard profile, the following precautions are mandatory:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Wash hands thoroughly after handling.[11]

Storage and Stability

To ensure the integrity and longevity of the compound, proper storage is critical:

-

Temperature: Store in a cool environment, typically at 2-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1]

-

Conditions to Avoid: Keep away from moisture, strong oxidizing agents, and bases.[11]

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its value is derived not from any intrinsic biological activity but from the chemical potential locked within its structure. The strategic placement of a carboxylic acid for coupling, a bromine atom for cross-coupling, and a methoxy group for electronic modulation provides chemists in pharmaceutical and agrochemical R&D with a powerful tool. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to fully leverage this versatile intermediate in the rational design and synthesis of novel, high-value compounds.

References

-

This compound - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

- Process for the preparation of 5- or 8-bromoisoquinoline, or a derivative thereof. (2002).

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1142191-66-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 9. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Bromo-3-methoxypicolinic acid is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the viable synthetic pathways to this compound, offering a blend of theoretical insight and practical considerations for the laboratory setting. We will delve into the strategic considerations behind different synthetic routes, from multi-step constructions starting with simple precursors to more direct approaches utilizing commercially available advanced intermediates.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the target molecule is paramount for its synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| CAS Number | 1142191-66-9 | |

| Appearance | Solid | |

| Boiling Point | 333.8 ± 42.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C | [2] |

Synthetic Pathways: A Strategic Analysis

The synthesis of this compound can be approached from multiple angles, each with its own set of advantages and challenges. The choice of a particular pathway will often depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis. Herein, we explore three plausible and scientifically sound synthetic routes.

Pathway 1: Multi-Step Synthesis from 3-Hydroxypicolinic Acid

This pathway represents a classical approach, building the target molecule from a readily available and less complex starting material. It offers excellent opportunities for understanding the fundamental reactions involved in the functionalization of the pyridine ring.

Caption: Multi-step synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Esterification of 3-Hydroxypicolinic Acid:

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions in subsequent steps.

-

Procedure: 3-Hydroxypicolinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is refluxed until the reaction is complete (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-hydroxypicolinate.

-

-

Methylation of Methyl 3-hydroxypicolinate:

-

Rationale: The hydroxyl group is converted to a methoxy group. Dimethyl sulfate (DMS) is a common and effective methylating agent.

-

Procedure: Methyl 3-hydroxypicolinate is dissolved in a suitable aprotic solvent, such as acetone or acetonitrile. A base, such as potassium carbonate, is added to deprotonate the hydroxyl group. Dimethyl sulfate is then added dropwise at room temperature. The reaction mixture is stirred until completion. The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to give methyl 3-methoxypicolinate.

-

-

Regioselective Bromination of Methyl 3-methoxypicolinate:

-

Rationale: The introduction of a bromine atom at the 5-position of the pyridine ring is a key step. The methoxy and ester groups are ortho, para-directing, and the 5-position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.

-

Procedure: Methyl 3-methoxypicolinate is dissolved in a chlorinated solvent like dichloromethane or chloroform. N-Bromosuccinimide is added in portions, and the reaction is stirred at room temperature, protected from light. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried and concentrated to yield methyl 5-bromo-3-methoxypicolinate.

-

-

Hydrolysis of Methyl 5-bromo-3-methoxypicolinate:

-

Rationale: The final step is the deprotection of the carboxylic acid.

-

Procedure: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to reflux. After the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

-

Pathway 2: Synthesis from 5-Bromo-3-methoxypyridine-2-carbonitrile

This pathway offers a more direct route by starting with a commercially available intermediate that already contains the desired bromine and methoxy substituents. The key transformation is the hydrolysis of the nitrile group to a carboxylic acid.

Caption: Synthesis from a nitrile precursor.

Step-by-Step Experimental Protocol:

-

Rationale: The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation that can be achieved under either acidic or basic conditions.

-

Acidic Hydrolysis Procedure: 5-Bromo-3-methoxypyridine-2-carbonitrile is heated in a concentrated aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled and carefully neutralized with a base to precipitate the carboxylic acid. The product is collected by filtration, washed, and dried.

-

Basic Hydrolysis Procedure: The nitrile is refluxed in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide). Upon completion, the reaction mixture is cooled and acidified to precipitate the product, which is then isolated by filtration.

Pathway 3: Direct Hydrolysis of Methyl 5-bromo-3-methoxypicolinate

This is the most straightforward and atom-economical pathway, provided that the starting ester is readily available and cost-effective.

Caption: Direct hydrolysis of the corresponding methyl ester.

Step-by-Step Experimental Protocol:

-

Rationale: This pathway involves a single, high-yielding step.

-

Procedure: The experimental procedure for the hydrolysis of methyl 5-bromo-3-methoxypicolinate is identical to the final step of Pathway 1.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of the optimal pathway is a strategic decision that balances factors such as the availability and cost of starting materials, the number of synthetic steps, and the desired scale of production. For academic and exploratory research, a multi-step synthesis from simpler precursors can provide valuable insights into the chemistry of substituted pyridines. For process development and large-scale synthesis, leveraging commercially available, advanced intermediates offers a more efficient and economical approach. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical building block.

References

-

Amerigo Scientific. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-3-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

5-Bromo-3-methoxypicolinic acid, a substituted pyridine derivative, represents a molecule of significant interest in the realms of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a carboxylic acid, a methoxy group, and a bromine atom on the pyridine ring, endows it with a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of a wide array of more complex molecules with potential biological activities. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This in-depth guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering insights into its behavior and laying the groundwork for its successful integration into research and development pipelines.

Core Molecular and Physical Characteristics

The foundational properties of this compound are summarized in the table below. It is crucial to note that while some properties are well-established, others, particularly thermodynamic data, are based on high-quality computational predictions due to the limited availability of experimentally determined values in published literature.

| Property | Value | Source |

| CAS Number | 1142191-66-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆BrNO₃ | --INVALID-LINK--, --INVALID-LINK--[1] |

| Molecular Weight | 232.03 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK-- |

| Predicted Boiling Point | 333.8 ± 42.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Predicted Density | 1.713 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| Predicted pKa | 3.30 ± 0.10 | --INVALID-LINK-- |

| Predicted Flash Point | 155.7 ± 27.9 °C | --INVALID-LINK--[1] |

| IUPAC Name | 5-bromo-3-methoxypyridine-2-carboxylic acid | --INVALID-LINK-- |

| SMILES String | COC1=C(N=CC(=C1)Br)C(=O)O | --INVALID-LINK-- |

| InChI Key | UTRZGSGCVSZCCL-UHFFFAOYSA-N | --INVALID-LINK-- |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds. Commercial suppliers confirm that the material conforms to the expected structure based on their internal quality control, which typically involves NMR and IR spectroscopy.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive proof of its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O stretch: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the methoxy group.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition, and the isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a clear indicator of its presence.

Experimental Protocols: A Methodological Framework

The following section outlines the standard experimental procedures for determining the key physical properties of a solid organic compound like this compound. These protocols are designed to ensure accuracy and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity.

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice: A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium, ensuring an accurate reading. Packing the sample tightly and to a consistent height minimizes thermal gradients within the sample.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Caption: Workflow for Solubility Assessment.

Self-Validating System: The use of a range of solvents with varying polarities provides a comprehensive solubility profile. The process should be repeated at different temperatures to understand the temperature dependence of solubility, which is critical for crystallization processes.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expertise and Experience: The choice of an appropriate solvent system where both the acidic and basic forms of the compound are soluble is critical for accurate pKa determination. The use of a calibrated pH meter and standardized titrant ensures the trustworthiness of the results.

Conclusion: A Foundation for Future Discovery

While a complete experimental dataset for the physical properties of this compound remains to be fully elucidated in the public domain, this guide provides a robust framework based on available data and well-established analytical principles. The predicted values offer a strong starting point for researchers, enabling informed decisions in experimental design. The outlined protocols for experimental determination provide a clear path for laboratories to generate their own high-quality data, contributing to the collective understanding of this important synthetic intermediate. As the use of this compound continues to grow, a comprehensive and experimentally validated understanding of its physical properties will be indispensable for unlocking its full potential in the development of novel and impactful molecules.

References

A Technical Guide to the Characterization of 5-Bromo-3-methoxypicolinic Acid Solubility for Pharmaceutical Development

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation strategy, and overall developability.[1][2][3] 5-Bromo-3-methoxypicolinic acid (CAS 1142191-66-9) is a substituted pyridine carboxylic acid derivative with potential applications as a key intermediate in drug discovery programs. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility profile of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven protocol for thermodynamic solubility determination using the shake-flask method, and discuss appropriate analytical techniques for quantification. This document is designed to serve as a practical, in-depth resource for generating reliable and reproducible solubility data essential for advancing drug development.

Introduction and Physicochemical Overview

This compound is a solid organic compound with the molecular formula C₇H₆BrNO₃.[4] Understanding its solubility is paramount, as poor aqueous solubility can lead to low bioavailability, hinder the development of intravenous formulations, and create significant challenges for in vitro screening assays.[1][2][5]

Compound Structure:

Caption: Chemical structure of this compound.

Predicted Solubility Behavior Based on Molecular Structure

A rigorous analysis of the molecule's functional groups allows for an expert prediction of its solubility behavior, particularly its dependence on pH.

-

Picolinic Acid Core: The molecule is built on a picolinic acid (2-pyridinecarboxylic acid) scaffold. This core structure is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. The parent picolinic acid has pKa values of approximately 1.0 and 5.4.[6][7] This suggests that the molecule's net charge, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.[8][9]

-

Carboxylic Acid Group (-COOH): This group is acidic. At pH values significantly above its pKa, it will deprotonate to form a highly polar, water-soluble carboxylate anion (-COO⁻).[10][11]

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. At pH values significantly below its pKa, it will be protonated, forming a cationic pyridinium species, which enhances water solubility.

-

Substituents:

-

Bromo (-Br) Group: The bromine atom is large and hydrophobic, which is expected to decrease overall aqueous solubility.

-

Methoxy (-OCH₃) Group: The methoxy group is moderately polar but also contributes to the molecule's hydrophobic character, likely having a minor negative impact on aqueous solubility compared to an unsubstituted analogue.

-

Expert Prediction: The solubility of this compound is predicted to be lowest at its isoelectric point (the pH at which the molecule has no net charge) and will increase significantly in both acidic (pH < 2) and alkaline (pH > 7) conditions due to the formation of charged ionic species.[11][12]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium under defined conditions (e.g., temperature, pH).[2] The "gold standard" for its determination is the shake-flask method .[13] This method is considered the most reliable for generating accurate data for formulation and preclinical development.[13] The following protocol is based on the principles outlined in the OECD Test Guideline 105.[14][15][16]

Mandatory Protocol: Shake-Flask Method

This protocol ensures a self-validating system by confirming that equilibrium has been reached.

Objective: To determine the thermodynamic aqueous solubility of this compound at various pH levels at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (solid, >98% purity)

-

Calibrated pH meter and probe

-

Analytical balance

-

Thermostatically controlled orbital shaker

-

Glass vials (e.g., 2-4 mL) with screw caps

-

Buffer solutions: pH 2.0 (HCl), pH 7.4 (Phosphate Buffered Saline - PBS), pH 9.0 (Borate buffer)

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Analytical instrumentation (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation:

-

Label vials in triplicate for each pH buffer and for each time point (e.g., 24h and 48h).

-

Add a precise volume of the chosen buffer (e.g., 1.0 mL) to each vial.

-

-

Addition of Compound:

-

Add an excess of solid this compound to each vial. An amount that is visually in excess after equilibration is crucial. A starting point could be 2-5 mg per mL of buffer.

-

Causality: Adding a clear excess of solid is mandatory to ensure that the solution becomes saturated.[17] Without undissolved solid present at the end of the experiment, you are only measuring a concentration, not the saturation solubility.[13][17]

-

-

Equilibration:

-

Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[17]

-

Causality: Continuous agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process to reach equilibrium faster.[17] A long incubation period is required to ensure the system reaches a true thermodynamic equilibrium.[5]

-

-

Phase Separation (Critical Step):

-

After the initial 24-hour equilibration, carefully remove the vials.

-

Centrifuge the vials at high speed (e.g., 14,000 RPM for 15 minutes) to pellet the excess, undissolved solid.

-

Causality: This step is critical to remove fine particulates and colloidal species that would otherwise scatter light or dissolve during dilution, leading to a significant overestimation of the true solubility.[18]

-

Immediately after centrifugation, carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean analysis vial. This provides a secondary, robust mechanism to ensure no solid is carried over.[5][19]

-

-

Self-Validation Check:

-

Return the remaining original vials (with the solid pellet) to the shaker for an additional 24 hours (total 48 hours).

-

Repeat the phase separation (Step 4) for these 48h samples.

-

Trustworthiness: Analyze the concentrations from both the 24h and 48h time points. If the concentrations are statistically identical, it confirms that thermodynamic equilibrium was reached at 24 hours. If the 48h concentration is higher, the experiment must be extended until a stable plateau is reached.[17]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 3).

-

Verify the final pH of the saturated solution to ensure the buffering capacity was sufficient, as dissolving an acidic/basic compound can alter the pH.[13][17]

-

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for thermodynamic solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved compound in the supernatant is essential. The choice of method depends on the compound's properties and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method due to its high specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[18] A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

-

UV-Vis Spectroscopy: A simpler, high-throughput alternative if the compound has a strong chromophore and no interfering excipients are present.[5] A full absorbance spectrum should be run to determine the optimal wavelength (λ-max) for analysis. This method is less specific than HPLC.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table.

| pH of Buffer | Temperature (°C) | Solubility @ 24h (µg/mL ± SD) | Solubility @ 48h (µg/mL ± SD) | Final Measured pH |

| 2.0 | 25 | Experimental Value | Experimental Value | Experimental Value |

| 7.4 | 25 | Experimental Value | Experimental Value | Experimental Value |

| 9.0 | 25 | Experimental Value | Experimental Value | Experimental Value |

pH-Dependent Ionization and Solubility

The relationship between pH, the compound's ionization state (speciation), and its resulting solubility is a cornerstone of preformulation.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. enamine.net [enamine.net]

- 6. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]

- 7. Picolinic Acid [drugfuture.com]

- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 10. brainly.com [brainly.com]

- 11. reddit.com [reddit.com]

- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. quora.com [quora.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. bioassaysys.com [bioassaysys.com]

Spectroscopic Profile of 5-Bromo-3-methoxypicolinic Acid: A Technical Guide for Researchers

Introduction

Molecular Structure and Key Features

The structure of 5-Bromo-3-methoxypicolinic acid (C₇H₆BrNO₃, Molar Mass: 232.03 g/mol ) dictates its spectroscopic signature.[1][2] The pyridine ring is an electron-deficient aromatic system, and the substituents will influence the chemical environment of each atom in a predictable manner. The bromine atom at the 5-position will exert a deactivating, ortho-para directing effect. The methoxy group at the 3-position is an electron-donating group, and the carboxylic acid at the 2-position is an electron-withdrawing group. These competing electronic effects create a unique spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing information about the connectivity of atoms.

Predicted ¹H NMR Spectrum: Based on the analysis of related compounds, the predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | Doublet | 1H | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. It will likely appear as a doublet due to coupling with the H-4 proton. |

| ~7.8 - 8.0 | Doublet | 1H | H-4 | The proton at the 4-position is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with the H-6 proton. |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of methoxy groups attached to aromatic rings. |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |

Experimental Protocol for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons in electron-poor environments are deshielded and appear at higher ppm values.

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~155 - 160 | C-3 | The carbon atom attached to the electron-donating methoxy group will be shielded relative to other aromatic carbons. |

| ~145 - 150 | C-2 | The carbon atom bearing the carboxylic acid group is deshielded. |

| ~140 - 145 | C-6 | This carbon is adjacent to the nitrogen and is expected to be deshielded. |

| ~120 - 125 | C-4 | The chemical shift of this carbon is influenced by the adjacent bromine and nitrogen atoms. |

| ~115 - 120 | C-5 | The carbon atom directly bonded to the bromine atom will have its chemical shift influenced by the heavy atom effect. |

| ~55 - 60 | -OCH₃ | The carbon of the methoxy group appears in the typical range for sp³ hybridized carbons attached to an oxygen atom. |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Predicted IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid |

| ~1550-1600 | C=C and C=N stretch | Pyridine Ring |

| ~1200-1300 | C-O stretch | Methoxy Group & Carboxylic Acid |

| ~1000-1100 | C-O stretch | Methoxy Group |

| ~700-800 | C-Br stretch | Bromo Group |

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, the molecular ion peak (M⁺) would provide information about its molecular weight. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Predicted Mass Spectrum: In an electron ionization (EI) mass spectrum, the following key ions are anticipated:

| Predicted m/z | Ion |

| 231/233 | [M]⁺ (Molecular Ion) |

| 216/218 | [M - CH₃]⁺ |

| 188/190 | [M - COOH]⁺ |

| 152 | [M - Br]⁺ |

The presence of the isotopic pattern for bromine is a definitive diagnostic feature in the mass spectrum of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra based on the established principles of spectroscopy and data from analogous structures. Researchers can use this information to guide their own experimental work in identifying and characterizing this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

-

Amerigo Scientific. This compound. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypicolinic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its halogenated and functionalized pyridine ring structure, however, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling and experimental reproducibility. This in-depth guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies essential for laboratory personnel working with this compound. By integrating technical data with practical, field-proven insights, this document aims to foster a culture of safety and scientific excellence in the research and development environment.

Compound Profile and Hazard Identification

This compound (CAS No. 1142191-66-9) is a solid, light brown to yellow crystalline powder.[1] Its molecular structure, featuring a brominated pyridine ring with methoxy and carboxylic acid functionalities, dictates its reactivity and toxicological profile.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [2][3][4][5] |

| Molecular Weight | 232.03 g/mol | [3][4][5] |

| Appearance | Solid, Light brown to yellow | [1] |

| Boiling Point | 333.8 ± 42.0 °C (Predicted) | [1][2][6] |

| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Storage Temperature | 2-8°C, under inert gas | [1][2] |

GHS Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

GHS Pictogram:

- [2]

-

Hazard Statements:

The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. These classifications necessitate stringent adherence to appropriate personal protective equipment and engineering controls.

Risk Mitigation and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling halogenated organic compounds. The following diagram illustrates the hierarchical approach to risk mitigation, with engineering controls being the most effective and PPE as the final line of defense.

Caption: Hierarchical approach to risk mitigation for handling this compound.

Recommended Personal Protective Equipment

-

Eye Protection: Chemical safety goggles that meet European Standard EN 166 are mandatory to protect against splashes and fine dust.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves. While nitrile gloves are commonly used, butyl rubber gloves may offer superior protection for prolonged handling.[8][9] Always consult the glove manufacturer's compatibility chart.

-

Skin and Body Protection: A fully buttoned laboratory coat should be worn to prevent skin contact.[7][8] For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[8][9] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to use.

Caption: Recommended workflow for handling this compound.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

-

The storage class for this compound is 11: Combustible Solids.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill and Leak Procedures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust. Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Considerations

Waste disposal must be conducted in compliance with all applicable regulations.

-

Chemical Waste: Unused or contaminated this compound should be disposed of as hazardous chemical waste.[14]

-

Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should also be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound is a valuable reagent in drug discovery and development. However, its potential hazards require a diligent and informed approach to safety. By understanding its chemical properties, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely and effectively utilize this compound to advance scientific innovation. A strong foundation in chemical safety practices is not only a regulatory requirement but also a cornerstone of sound scientific research.

References

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

This compound. (n.d.). Acros Pharmatech. Retrieved from [Link]

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. Retrieved from [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.). Europe PMC. Retrieved from [Link]

-

Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

-

PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). National Institutes of Health. Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

-

Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. (n.d.). Frontiers. Retrieved from [Link]

Sources

- 1. This compound | 1142191-66-9 [amp.chemicalbook.com]

- 2. This compound | 1142191-66-9 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound AldrichCPR 1142191-66-9 [sigmaaldrich.com]

- 5. This compound - CAS:1142191-66-9 - Abovchem [abovchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. This compound [acrospharma.co.kr]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. lobachemie.com [lobachemie.com]

- 14. orgsyn.org [orgsyn.org]

The Strategic deployment of 5-Bromo-3-methoxypicolinic Acid in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-3-methoxypicolinic acid has emerged as a pivotal structural motif and a versatile synthetic intermediate in the landscape of contemporary drug discovery. Its unique electronic and steric properties, conferred by the strategic placement of bromo and methoxy substituents on the picolinic acid scaffold, render it an invaluable tool for medicinal chemists. This guide provides an in-depth analysis of the applications of this compound, delving into its synthetic utility, rationale for its incorporation in drug design, and its role in the generation of novel therapeutic agents. We will explore its application in the context of G-protein coupled receptor (GPCR) modulation and as a core component in the design of enzyme inhibitors, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.